1-(5-Methylpyridin-3-yl)ethanone
Description
1-(5-Methylpyridin-3-yl)ethanone is a pyridine derivative featuring a methyl substituent at the 5-position of the pyridine ring and an acetyl group (ethanone) at the 3-position. Pyridine-based compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .
Properties
IUPAC Name |
1-(5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIASEPULVQSMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341985 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42972-46-3 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Methylpyridin-3-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methylpyridine-3-carboxylic acid.
Reduction: 1-(5-Methylpyridin-3-yl)ethanol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
1-(5-Methylpyridin-3-yl)ethanone is primarily studied for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of bioactive molecules.
- Synthesis of COX-2 Inhibitors : This compound serves as a precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for treating pain and inflammation. The synthesis process involves several steps where this compound is transformed into more complex structures through various organic reactions .
- Pyridyl Derivatives : Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, compounds containing this moiety have shown potent inhibitory effects on human 11β-HSD1, an enzyme implicated in metabolic disorders such as type 2 diabetes .
Pharmacological Studies
The pharmacological potential of this compound has been explored in various studies focusing on its efficacy and safety profiles.
- Glucocorticoid Activity : Elevated levels of glucocorticoids are linked to metabolic syndrome. Compounds derived from this compound have been tested for their ability to modulate these levels, showcasing promising results in preclinical models .
- In Vivo Evaluations : A number of studies have conducted in vivo evaluations of pyridine derivatives, assessing their impact on metabolic pathways and their potential as therapeutic agents for insulin resistance and other metabolic disorders .
Material Science
Beyond medicinal applications, this compound is also being investigated for its utility in material science.
- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific functional properties. Its ability to undergo polymerization reactions makes it a candidate for developing advanced materials with tailored characteristics .
Data Tables
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of Etoricoxib | Effective COX-2 inhibition; anti-inflammatory effects |
| Pharmacology | Modulation of glucocorticoid levels | Potential treatment for metabolic syndrome |
| Material Science | Polymer synthesis | Development of advanced materials |
Case Study 1: Synthesis of Etoricoxib
In a study focused on the synthesis of Etoricoxib, researchers utilized this compound as a key intermediate. The process involved multiple reaction steps that enhanced the yield and purity of the final product. The study highlighted the efficiency of using this compound in pharmaceutical applications, demonstrating its importance in drug development .
Case Study 2: Inhibitory Activity Against 11β-HSD1
A series of pyridyl derivatives were synthesized incorporating this compound. These compounds were evaluated for their inhibitory activity against human 11β-HSD1. Results indicated that several derivatives exhibited nanomolar IC50 values, suggesting high potency and selectivity, making them viable candidates for further development in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural features and physical properties of 1-(5-Methylpyridin-3-yl)ethanone with similar compounds:
Key Observations:
- Substituent Effects : Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights and reactivity compared to the methyl-substituted target compound. Bromine and chlorine atoms enhance electrophilicity, making these derivatives suitable for Suzuki-Miyaura cross-coupling reactions .
- Thermal Stability: The amino-substituted analog (2g) shows a high melting point (270°C), likely due to hydrogen bonding from the amino group . The methyl and ethanone groups in the target compound may confer moderate stability but lower melting points.
- Safety Profile: Halogenated derivatives like 1-(2-Chloro-5-methylpyridin-3-yl)ethanone carry toxicity risks (H302), whereas methyl groups generally reduce acute toxicity .
Biological Activity
1-(5-Methylpyridin-3-yl)ethanone, also known as 5-methyl-3-pyridineacetone, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridine ring substituted with a methyl group at the 5-position and an ethanone group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound in the development of new antibiotics. The compound showed selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin in comparative assays .
Antiparasitic Activity
In another investigation, derivatives of this compound were evaluated for antiparasitic activity. The results indicated that certain modifications enhanced efficacy against parasites, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition), indicating strong biological activity .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed in various cell lines. Notably, the compound exhibited low toxicity levels, making it a promising candidate for further development in therapeutic applications. The selectivity index was calculated to assess the safety profile compared to its efficacy, revealing favorable results .
Synthesis Methods
Several synthetic routes have been explored to produce this compound. Common methods include:
- Horner-Wittig Reaction : This method involves the reaction of pyridine derivatives with phosphonates to yield the desired ketone product.
- Condensation Reactions : Utilizing aldehydes and ketones in the presence of catalysts has also been reported to yield high purity products.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. Comparative analysis with standard antibiotics highlighted its potential as an alternative therapeutic agent .
Investigation into Antiparasitic Properties
Another research effort investigated the antiparasitic effects of modified derivatives of this compound. The study found that certain structural modifications led to enhanced activity against Plasmodium falciparum, with EC50 values reaching as low as 0.023 µM for some derivatives, indicating potent antiparasitic properties .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Methylpyridin-3-yl)ethanone in academic research?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using cyclometalated palladacycles as pre-catalysts, as demonstrated for structurally similar pyridinyl ethanones . Key steps include:
- Step 1 : Preparation of precursor aryl halides or boronic acids.
- Step 2 : Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Acetonitrile and toluene are commonly used solvents after distillation and drying .
- Step 3 : Purification via column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of analytical techniques is recommended:
- NMR Spectroscopy : Analyze peak splitting patterns to verify the methyl and pyridine substituents. For example, the methyl group at the pyridine 5-position shows distinct coupling in ¹H NMR .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. NIST databases offer reference spectra for analogous compounds .
- Crystallography : If single crystals are obtained, SHELX software can refine crystal structures, though this requires high-resolution diffraction data .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on safety data sheets (SDS) for structurally similar pyridinyl ethanones:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : For accidental ingestion, rinse mouth and seek immediate medical attention .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, absolute hardness (η), and electronegativity (χ) using software like Gaussian. Parameters can be derived from ionization potentials (I) and electron affinities (A) via η = ½(I - A) .
- QSAR/QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using quantum-chemical descriptors and neural networks .
- Validation : Compare computed IR/Raman spectra with experimental data to resolve discrepancies .
Q. How does the pyridine ring substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Directing Effects : The 5-methyl group on the pyridine ring acts as an electron-donating substituent, directing electrophilic attacks to the 2- and 4-positions. This influences regioselectivity in Suzuki-Miyaura couplings .
- Steric Effects : Steric hindrance from the methyl group may reduce catalytic efficiency in bulky palladium complexes. Use smaller ligands (e.g., PPh₃) to mitigate this .
- Case Study : Analogous compounds like 1-(5-Bromopyridin-3-yl)ethanone show enhanced reactivity in Ullmann-type couplings due to halogen mobility .
Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Error Analysis : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect spectral data. For example, solvent-induced shifts in NMR can mimic computational errors .
- Multi-Method Validation : Cross-validate computational results using both DFT and post-Hartree-Fock methods (e.g., MP2) .
- Collaborative Workflows : Integrate crystallographic data (SHELX-refined) with molecular dynamics simulations to reconcile structural mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
